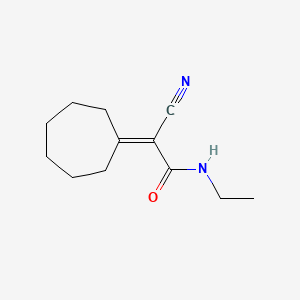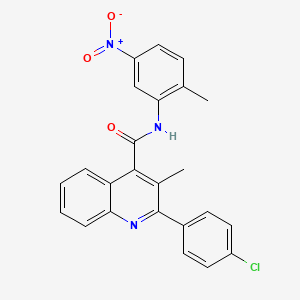![molecular formula C24H26N2O7 B11662215 6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11662215.png)
6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed. These methods ensure that the compound can be produced on a large scale with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of hydrogen donors or reducing agents.
Substitution: Substitution reactions often occur at the benzodioxole ring or the methoxyphenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas, and various catalysts. Reaction conditions typically involve ambient temperature and pressure, although specific reactions may require more controlled environments .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID include other benzodioxole derivatives and methoxyphenyl-containing compounds. Examples include:
- 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-HYDROXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID
- 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-ETHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID .
Uniqueness
The uniqueness of 6-[(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDO]HEXANOIC ACID lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C24H26N2O7 |
|---|---|
Peso molecular |
454.5 g/mol |
Nombre IUPAC |
6-[[(Z)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H26N2O7/c1-31-19-8-5-4-7-17(19)23(29)26-18(24(30)25-12-6-2-3-9-22(27)28)13-16-10-11-20-21(14-16)33-15-32-20/h4-5,7-8,10-11,13-14H,2-3,6,9,12,15H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b18-13- |
Clave InChI |
HJRMPSHXVAYTDY-AQTBWJFISA-N |
SMILES isomérico |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)NCCCCCC(=O)O |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-({[2-(cyclohexylamino)-5-nitrophenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662143.png)
![4-ethyl-2-{[2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11662145.png)
![N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11662146.png)
![N-(3,5-Dimethylphenyl)-2-{[(3,5-dimethylphenyl)carbamoyl]amino}benzamide](/img/structure/B11662151.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662159.png)
![N'-[(Z)-(2-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11662160.png)
![3,3'-[(2-chloro-5-nitrophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11662171.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11662181.png)
![N-(2,4-dimethylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11662185.png)
![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11662194.png)
![(2Z)-6-acetyl-5-(2,4-dimethoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11662196.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11662204.png)
